1-nitro-4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is an organic compound characterized by a nitro group (-NO2) and a trifluoropropenyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Trifluoropropenyl Group Introduction: The trifluoropropenyl group can be introduced via a cross-coupling reaction using trifluoropropene and a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to form amines using reducing agents such as hydrogen (H2) in the presence of a catalyst.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe).
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of biological systems, particularly in understanding the effects of nitro-containing compounds on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-nitro-4-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoropropenyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
1-Nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
1-Nitro-3-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
1-Nitro-4-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]benzene
Properties
CAS No. |
78622-57-8 |
---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.